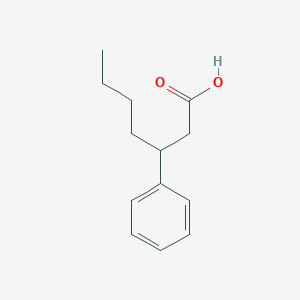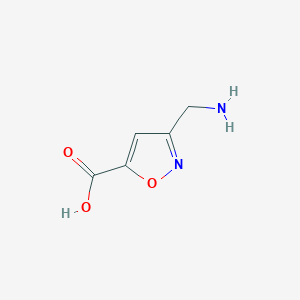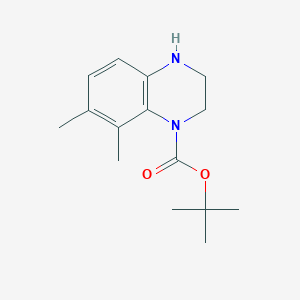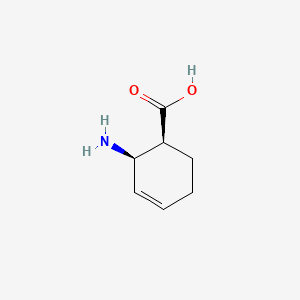
(1S,2R)-2-Amino-cyclohex-3-enecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-2-Amino-cyclohex-3-enecarboxylic acid is a chiral compound with significant importance in organic chemistry. The compound’s structure includes a cyclohexene ring with an amino group and a carboxylic acid group attached to it. The stereochemistry of the compound is defined by the (1S,2R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-Amino-cyclohex-3-enecarboxylic acid can be achieved through several methods. One common approach involves the resolution of racemic mixtures. This process typically includes the formation of diastereomers by reacting the racemic mixture with an enantiomerically pure chiral reagent. The diastereomers can then be separated based on their different physical properties, such as solubility and melting point .
Industrial Production Methods
Industrial production of this compound often involves enantioselective synthesis techniques. These methods include the use of chiral catalysts or biocatalysts to achieve high enantiomeric purity. Enantioselective chromatography and crystallization techniques are also employed to separate and purify the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-Amino-cyclohex-3-enecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted amino acids, depending on the type of reaction and reagents used .
Scientific Research Applications
(1S,2R)-2-Amino-cyclohex-3-enecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is utilized in the development of drugs targeting specific enzymes and receptors.
Industry: The compound is employed in the production of enantiomerically pure chemicals and materials
Mechanism of Action
The mechanism of action of (1S,2R)-2-Amino-cyclohex-3-enecarboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved include binding to active sites of enzymes, altering their activity, and affecting metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1S,2R)-2-Amino-cyclohex-3-enecarboxylic acid include:
- (1R,2S)-2-Amino-cyclohex-3-enecarboxylic acid
- (1S,2R)-2-Hydroxy-cyclohex-3-enecarboxylic acid
- (1S,2R)-2-Methoxy-cyclohex-3-enecarboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This configuration allows for selective interactions with chiral environments, making it valuable in asymmetric synthesis and drug development .
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(1S,2R)-2-aminocyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c8-6-4-2-1-3-5(6)7(9)10/h2,4-6H,1,3,8H2,(H,9,10)/t5-,6+/m0/s1 |
InChI Key |
CIXNUOPCFXQTTK-NTSWFWBYSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H](C=C1)N)C(=O)O |
Canonical SMILES |
C1CC(C(C=C1)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H,2H,3H-pyrrolo[2,3-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B13461835.png)
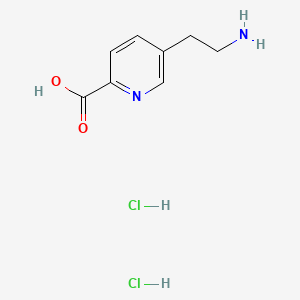
![tert-butyl N-[1-(2-bromoacetyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B13461845.png)
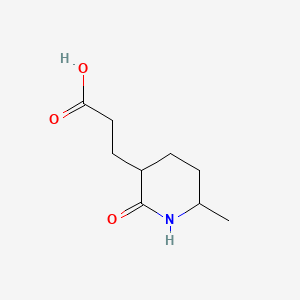
![2-{[(Tert-butoxy)carbonyl]amino}-3-(cyclohex-2-en-1-yl)propanoic acid](/img/structure/B13461860.png)
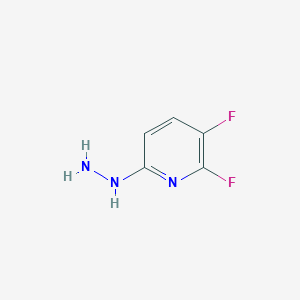
![rac-(1R,6S,7S)-5-[(tert-butoxy)carbonyl]-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13461881.png)

